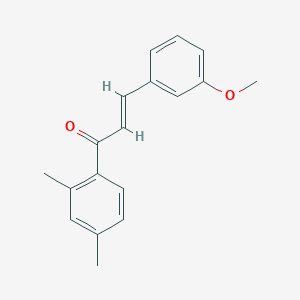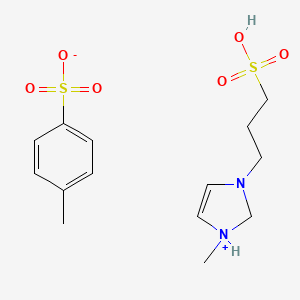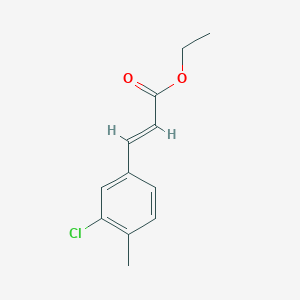
1-Tert-butyl-6-phenylpiperidine-2,4-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule consists of 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 37 atoms . The molecular weight of 1-Tert-butyl-6-phenylpiperidine-2,4-dione is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the compound .Physical And Chemical Properties Analysis
1-Tert-butyl-6-phenylpiperidine-2,4-dione is a powder with a melting point of 92-96 degrees Celsius . The compound is stored at a temperature of -10 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Bioactive Compounds: A study demonstrated the synthesis of novel bioactive compounds, including analogs of 1,2,4-oxadiazole and N-phenylsuccinimide moieties, which were tested for antitumor activity. This research indicates the potential of derivatives like 1-Tert-butyl-6-phenylpiperidine-2,4-dione in the development of new therapeutic agents (Maftei et al., 2013).
Receptor Binding and Pharmacophoric Models
- Ligands for α₁-Adrenoceptor Subtypes: Research on 4-phenylpiperidine-2,6-dione derivatives, closely related to 1-Tert-butyl-6-phenylpiperidine-2,4-dione, has shown significant promise as ligands for α₁-adrenergic receptor subtypes. These findings are crucial for understanding receptor interactions and designing targeted therapeutics (Romeo et al., 2011).
Chemical Reactions and Derivatives
- Formation of New Chemical Structures: The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones, which are structurally similar to 1-Tert-butyl-6-phenylpiperidine-2,4-dione, results in the formation of new trifluoromethylated furan derivatives. This highlights the compound's potential in facilitating novel chemical reactions (Mosslemin et al., 2004).
Polymerization and Materials Science
- Ring-Opening Polymerization (ROP) Capability: Schiff-base compounds derived from anilines with structures related to 1-Tert-butyl-6-phenylpiperidine-2,4-dione have been shown to be effective in the ring-opening polymerization of ε-caprolactone. This suggests potential applications in materials science and polymer chemistry (Zhang et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s crucial to handle this compound with care, following all safety guidelines.
Propriétés
IUPAC Name |
1-tert-butyl-6-phenylpiperidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(2,3)16-13(9-12(17)10-14(16)18)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLWCNTUXHROIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-6-phenylpiperidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



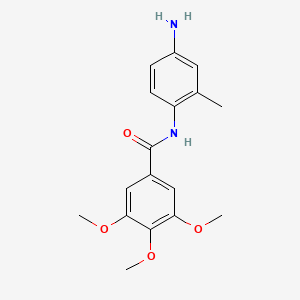
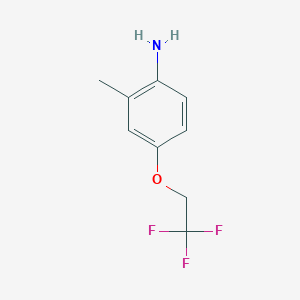



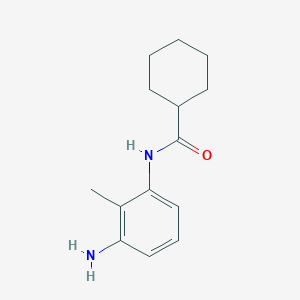
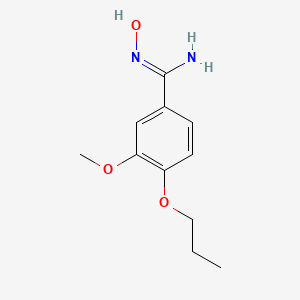
![[(4-Chloro-2-fluorobenzoyl)amino]acetic acid](/img/structure/B3168224.png)

![N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168232.png)

